molecular formula C13H13ClFNO3 B6146996 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid CAS No. 1016527-84-6

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B6146996
CAS No.: 1016527-84-6
M. Wt: 285.7
InChI Key:
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Description

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a 5-chloro-2-fluorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 5-chloro-2-fluorobenzoyl chloride with piperidine under basic conditions to form the benzoyl intermediate.

    Carboxylation: The benzoyl intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-fluorobenzoyl)piperidine-3-carboxylic acid
  • 1-(5-chloro-2-fluorobenzoyl)piperidine-2-carboxylic acid
  • 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxamide

Uniqueness

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and fluoro substituents on the benzoyl ring enhances its reactivity and potential interactions with biological targets.

Properties

CAS No.

1016527-84-6

Molecular Formula

C13H13ClFNO3

Molecular Weight

285.7

Purity

95

Origin of Product

United States

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